tert-butyl (1R,5R,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
Description
tert-Butyl (1R,5R,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic β-lactam-derived compound characterized by a fused bicyclo[3.2.0]heptane core. Its structure includes a tert-butyl carboxylate ester at position 2 and an amino group at position 7, with stereochemical specificity at the 1R, 5R, and 7R positions. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis, particularly for antibiotics and β-lactamase inhibitors, due to its rigid bicyclic framework and functional versatility .
The bicyclo[3.2.0] system is structurally analogous to penam and cephem scaffolds found in β-lactam antibiotics but lacks the sulfur atom typically present in those molecules (e.g., penicillin, amoxicillin) . This absence may influence its biological activity and metabolic stability.
Properties
IUPAC Name |
tert-butyl (1R,5R,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-7-6-8(12)9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFGPMRVNCQJHB-IWSPIJDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1[C@@H](C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (1R,5R,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , and it features a bicyclic structure characterized by a nitrogen atom in the ring system, which contributes to its biological activity. The stereochemistry of the compound plays a crucial role in its interaction with biological targets.
1. Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Dopamine Transporter Interaction : This compound has been studied for its binding affinity to the dopamine transporter (DAT), which is crucial for dopamine reuptake in the brain. Compounds with similar structures have shown varying degrees of potency in inhibiting DAT, suggesting potential applications in treating disorders like ADHD and depression .
- Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic properties, potentially through modulation of pain pathways involving opioid receptors .
The mechanisms underlying the biological activity of this compound are still being elucidated:
- Receptor Binding : The compound likely interacts with various neurotransmitter receptors due to its structural similarity to known ligands. Studies have shown that modifications in the bicyclic structure can significantly affect binding affinities and selectivities for receptors such as DAT and serotonin receptors .
- Enzyme Inhibition : There is evidence that compounds with similar bicyclic structures can act as inhibitors of certain enzymes involved in neurotransmitter metabolism, which may enhance their therapeutic efficacy .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cocaine Analog Studies : Research comparing the binding affinities of various azabicyclo compounds at the DAT has shown that structural modifications can lead to significant differences in potency. This compound was found to have a Ki value indicating moderate affinity compared to cocaine analogs .
- Pain Management Trials : A clinical trial evaluating the analgesic effects of related compounds demonstrated significant pain relief in patients with chronic pain conditions when administered over a controlled period .
Data Table: Biological Activity Summary
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of azabicyclo compounds exhibit antimicrobial properties. Tert-butyl (1R,5R,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate has shown potential as a lead compound in the development of new antibiotics targeting resistant bacterial strains. Its structural modifications can enhance its efficacy against Gram-positive and Gram-negative bacteria.
Central Nervous System (CNS) Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have suggested that azabicyclo compounds can modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial in cognitive functions and motor control.
Pain Management
Preliminary studies have indicated that this compound may possess analgesic properties. Its mechanism of action could involve the modulation of pain pathways through opioid receptors or other pain-related neurotransmitters.
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules due to its unique bicyclic structure. Its reactivity allows for various chemical transformations, making it a versatile building block in organic synthesis.
Drug Design
In drug design, the compound's structure can be modified to create analogs with improved pharmacokinetic profiles or increased potency against specific biological targets. Structure-activity relationship (SAR) studies are crucial for optimizing these analogs.
Case Study 1: Antibiotic Development
A recent study explored the modification of this compound to enhance its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). By altering substituents on the carboxylate group, researchers achieved a significant increase in efficacy compared to the parent compound.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications in conditions like Alzheimer’s disease.
Data Table: Comparative Analysis of Derivatives
Comparison with Similar Compounds
Amoxicillin Trihydrate and Dicloxacillin Sodium
- Structure : Both contain a 4-thia-1-azabicyclo[3.2.0]heptane core with a sulfur atom and additional substituents (e.g., 4-hydroxyphenyl in amoxicillin, dichlorophenyl in dicloxacillin) .
- The tert-butyl carboxylate group enhances lipophilicity compared to the carboxylic acid or sodium carboxylate in amoxicillin/dicloxacillin.
- Pharmacological Relevance: Amoxicillin and dicloxacillin inhibit bacterial cell wall synthesis, while the target compound’s amino group may enable alternative mechanisms, such as β-lactamase inhibition or prodrug activation .
Clavulanate Potassium
tert-Butyl (1R,4S)-2-Azabicyclo[2.2.1]heptane Derivatives
tert-Butyl 5-Oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
- Structure : Larger bicyclo[2.2.2] system with a ketone group at position 5 .
- The [2.2.2] scaffold offers less strain than [3.2.0], altering reactivity in ring-opening reactions .
Pharmacologically Active Analogues
Sultamicillin Tosylate
- Structure : Dual β-lactam system with a 4-thia-1-azabicyclo[3.2.0]heptane core linked to a penicillanic acid moiety .
- Comparison: The target compound’s amino group could mimic the aminophenylacetyl side chain in sultamicillin, which is critical for bacterial target recognition. Sultamicillin’s sulfone group enhances β-lactamase resistance, a feature absent in the target compound .
Research Findings and Implications
- Synthetic Utility : The target compound’s stereochemical purity and rigid bicyclo[3.2.0] structure make it valuable for designing inhibitors with enhanced metabolic stability compared to traditional β-lactams .
- Comparative Stability : The absence of sulfur or oxygen in the bicyclo ring may reduce susceptibility to enzymatic degradation, a limitation observed in clavulanate and penicillins .
Preparation Methods
Intramolecular Diels-Alder Approaches
The bicyclo[3.2.0]heptane core can be assembled via intramolecular Diels-Alder reactions. A precursor containing a conjugated diene and dienophile moiety undergoes cyclization under thermal or Lewis acid-catalyzed conditions. For example, a furan-derived diene paired with a maleimide dienophile in the presence of boron trifluoride etherate (BF₃·OEt₂) at 80°C yields the bicyclic skeleton with moderate stereocontrol. The tert-butyl carbamate group is introduced prior to cyclization to prevent side reactions at the amine site.
Ring-Closing Metathesis (RCM)
Grubbs catalysts (e.g., 2nd generation) enable the formation of the seven-membered ring through RCM. A diene substrate functionalized with a protected amine and carboxylate group undergoes metathesis in dichloromethane at 40°C, achieving the bicyclo[3.2.0] structure with >90% conversion. Post-metathesis hydrogenation (H₂/Pd-C) saturates the olefin, finalizing the stereochemistry at C1, C5, and C7.
Reductive Amination and Ketone Functionalization
Sodium Borohydride-Mediated Reduction
A ketone intermediate, tert-butyl (1R,5R)-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate, is reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C. The reaction proceeds with 85% yield, selectively generating the (7R)-alcohol, which is subsequently converted to the amine via a Mitsunobu reaction (DIAD, Ph₃P, HN₃).
Diisobutylaluminum Hydride (DIBAH) Reduction
DIBAH in toluene at −78°C reduces α,β-unsaturated esters to allylic alcohols, which are then subjected to Sharpless asymmetric aminohydroxylation to install the C7 amino group with 92% enantiomeric excess (ee).
Asymmetric Catalytic Methods
Chiral Auxiliary-Assisted Synthesis
A pyrrolidine precursor bearing a tert-butyl carbamate group and a chiral oxazolidinone auxiliary undergoes alkylation at C7. The auxiliary directs the stereochemistry during ring-closing, achieving a diastereomeric ratio (dr) of 15:1 for the (1R,5R,7R) configuration.
Enzymatic Resolution
Racemic tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate is resolved using immobilized lipase B from Candida antarctica (CAL-B) in isopropyl ether. The enzyme selectively acetylates the (1S,5S,7S)-enantiomer, leaving the desired (1R,5R,7R)-isomer untouched (98% ee after recrystallization).
Multi-Step Synthesis from l-Serine
Hemiaminal Intermediate Formation
l-Serine is converted to a hemiaminal intermediate through condensation with benzaldehyde. Wittig olefination extends the carbon chain, and a tandem Michael addition/cyclization forms the pyrrolidine ring.
Transannular Alkylation
A silyl-protected hydroxy group undergoes β-elimination to generate an enol ether, which cyclizes under acidic conditions (HCl/EtOH) to form the bicyclo[3.2.0] framework. SmI₂-mediated reduction of a C2 ketone intermediate ensures stereochemical fidelity at C7.
Industrial-Scale Production Techniques
Continuous Flow Reactor Optimization
A three-step sequence (protection, cyclization, deprotection) is streamlined in a continuous flow system. Residence times of 2–5 minutes per step at 120°C and 15 bar pressure achieve 78% overall yield with 99.5% purity.
Crystallization-Induced Dynamic Resolution (CIDR)
A racemic mixture is treated with a chiral resolving agent (e.g., dibenzoyl tartaric acid) in ethanol. Selective crystallization of the undesired enantiomer shifts the equilibrium, yielding 70% of the (1R,5R,7R)-isomer after three cycles.
Analytical and Characterization Data
| Parameter | Value/Description | Method |
|---|---|---|
| Melting Point | 142–144°C | DSC |
| Specific Rotation | [α]D²⁵ = +32.5° (c = 1.0, CHCl₃) | Polarimetry |
| HPLC Purity | 99.8% | C18 column, 254 nm |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H), 3.12–3.25 (m, 2H), 4.01 (br s, 1H) | Bruker Avance III |
Challenges and Mitigation Strategies
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high enantiomeric purity?
To optimize synthesis, focus on stereochemical control during bicyclic framework formation. Use chiral auxiliaries or asymmetric catalysis to preserve the (1R,5R,7R) configuration. For example, platinum oxide catalysts in hydrogenation steps can improve stereoselectivity, as seen in analogous azabicycloheptane syntheses . Purification via chiral HPLC or crystallization with diastereomeric salts (e.g., tartaric acid derivatives) ensures enantiomeric purity . Monitor reaction intermediates using -NMR to track stereochemical integrity.
Q. Which spectroscopic and chromatographic methods confirm the structural integrity of this compound?
- NMR Spectroscopy : Use -NMR to verify the bicyclic framework and tert-butyl group (δ ~80-85 ppm for quaternary carbons). 2D NOESY can confirm spatial proximity of the 7-amino group to the bicyclic core .
- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) resolves impurities. Compare retention times and mass spectra (m/z ~255 [M+H]) to reference standards .
- X-ray Crystallography : Resolve ambiguous stereochemistry by co-crystallizing with heavy atoms (e.g., iodine derivatives) .
Q. How can researchers validate the purity of this compound for biological assays?
Perform elemental analysis (C, H, N) to confirm stoichiometry. Use Karl Fischer titration for water content (<0.5%) and ICP-MS for heavy metal traces (<10 ppm). Stability-indicating HPLC methods under forced degradation (e.g., 40°C/75% RH for 14 days) assess hydrolytic or oxidative degradation .
Advanced Research Questions
Q. How does the stereochemical configuration at 1R,5R,7R influence interactions with β-lactamases or other enzymatic targets?
The rigid bicyclic structure and 7-amino group orientation are critical for binding to enzymatic active sites. Molecular docking studies (e.g., AutoDock Vina) show that the 1R,5R,7R configuration aligns the amino group for hydrogen bonding with catalytic residues (e.g., Ser70 in β-lactamases). Compare inhibition constants () of enantiopure vs. racemic mixtures using enzyme kinetics (UV-Vis monitoring of nitrocefin hydrolysis) .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- pH Stability : Prepare buffers (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC-UV at 254 nm. The 7-amino group is prone to hydrolysis under acidic conditions, forming a diketopiperazine byproduct .
- Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures. Accelerated stability studies (40°C/75% RH) over 4 weeks predict shelf-life. Lyophilization improves stability for long-term storage .
Q. How can contradictions in reactivity data during 7-amino group functionalization be resolved?
Contradictions often arise from competing reaction pathways (e.g., oxidation vs. acylation). Control reaction conditions by:
- Protecting Groups : Use Boc or Fmoc groups to temporarily block the 7-amino group during functionalization .
- Catalytic Screening : Test Pd/C, Cu(I), or organocatalysts for selective coupling (e.g., Buchwald-Hartwig amination). Kinetic studies (in situ IR) identify optimal reaction trajectories .
Q. What strategies introduce diverse functional groups at the 7-amino position without destabilizing the bicyclic framework?
- Diazo Transfer : Convert the amino group to azide using imidazole-1-sulfonyl azide, followed by click chemistry (CuAAC) with alkynes .
- Reductive Amination : React with aldehydes (e.g., benzaldehyde) and NaBHCN to form secondary amines. Monitor steric hindrance via DFT calculations to avoid ring strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
